N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
Beschreibung
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-28-18-10-11-19(29-2)22-21(18)25-23(31-22)26(14-16-7-6-12-24-13-16)20(27)15-30-17-8-4-3-5-9-17/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRFJWLONYUYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound with a complex structure that incorporates a benzo[d]thiazole moiety, a phenylthio group, and a pyridine derivative. This unique combination of functional groups suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.6 g/mol
- CAS Number : 922993-37-1
The compound's structure includes:
- A benzo[d]thiazole ring, known for its pharmacological properties.
- A phenylthio group, which may enhance lipophilicity and biological activity.
- A pyridin-3-ylmethyl substituent that can interact with various biological targets.
Research indicates that compounds containing benzo[d]thiazole and phenylthio groups exhibit multiple biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Regulation of cell cycle and apoptosis through p53 activation via mitochondrial pathways.
- Anti-inflammatory Effects : Possible inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Biological Activity Overview
The biological activities of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects against Gram-positive and Gram-negative bacteria |
| Antifungal | Efficacy against fungal strains such as Candida albicans |
| Anticancer | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation |
1. Antimicrobial Studies
In preliminary studies, derivatives of benzo[d]thiazole have shown significant antimicrobial activity. For instance, compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.
2. Anticancer Activity
A study focusing on the anticancer potential of benzo[d]thiazole derivatives reported that compounds with similar structural features induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial pathways leading to p53 activation, suggesting that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide may also exhibit similar properties .
3. Anti-inflammatory Effects
Research involving molecular docking studies has indicated that this compound can effectively bind to COX enzymes, inhibiting their activity. This suggests potential use as an anti-inflammatory agent in pain management therapies .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide, and how are key intermediates characterized?
The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:
- Coupling reactions : Amidation between the benzo[d]thiazole amine and activated acetamide derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
- Thioether formation : Reaction of thiol-containing intermediates with halogenated precursors using bases like triethylamine to facilitate nucleophilic substitution .
- Purification : Recrystallization in ethanol or column chromatography ensures high purity (>95%) .
Intermediates are characterized via TLC for reaction progress, HPLC-UV for purity, and NMR/HRMS for structural confirmation. For example, methoxy groups on the benzo[d]thiazole ring appear as singlets in ¹H NMR due to electron-donating effects .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR assigns proton environments (e.g., acetamide carbonyl at ~170 ppm in ¹³C NMR) and verifies substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₄N₃O₃S₂) .
- HPLC-UV : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
Q. What solvents and bases are optimal for the N-alkylation step during synthesis?
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity and solubility .
- Bases : Triethylamine or potassium carbonate deprotonate the amine and scavenge acids .
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours to maximize yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
- Dose-response studies : Establish EC₅₀/IC₅₀ values in multiple cell lines to rule out cell-type-specific effects .
- Metabolic stability checks : Use liver microsomes to verify compound integrity during assays .
Example: utilized isothermal titration calorimetry (ITC) to resolve discrepancies in binding affinity by quantifying thermodynamic parameters (ΔH, ΔS) .
Q. What computational strategies predict the binding affinity of the compound to biological targets?
- Molecular docking : Software like AutoDock Vina or Glide models interactions with target proteins (e.g., kinases) .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- QSAR models : Train machine learning algorithms on datasets of similar thiazole derivatives to predict activity .
applied MetaSite to predict metabolic hotspots, guiding structural modifications to improve pharmacokinetics .
Q. How can structure-activity relationship (SAR) studies enhance selectivity for the primary target?
- Analog synthesis : Modify substituents on the phenylthio (e.g., electron-withdrawing groups) and pyridinylmethyl (e.g., fluorination) moieties .
- In vitro profiling : Screen analogs against panels of related targets (e.g., kinase isoforms) to identify selectivity drivers .
- Crystal structure analysis : X-ray data of target-ligand complexes (e.g., from ) guide rational design to avoid off-target binding .
Q. How are polymorphic forms and solid-state structure determined?
- X-ray crystallography : Slow evaporation in dichloromethane/hexane yields single crystals for definitive structural assignment .
- Powder XRD : Identifies polymorphs by comparing diffraction patterns with simulated data .
- Differential Scanning Calorimetry (DSC) : Detects melting point variations between polymorphs .
Q. What strategies mitigate common degradation products during stability studies?
- Hydrolysis prevention : Use lyophilization for storage and buffer formulations at pH 6–7 to stabilize the acetamide group .
- Oxidation inhibition : Add antioxidants (e.g., BHT) and store under nitrogen .
- LC-MS monitoring : Identify degradants (e.g., sulfoxide formation) under accelerated conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
